molecular formula C12H8F3NO B3094976 6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol CAS No. 1261626-60-1

6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol

Cat. No.: B3094976
CAS No.: 1261626-60-1
M. Wt: 239.19 g/mol
InChI Key: QAWKZKMFHCAKRL-UHFFFAOYSA-N
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Description

6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridin-3-ol moiety. This compound is known for its unique physicochemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a palladium catalyst under mild conditions . Another method involves the direct fluorination of pyridine derivatives using a mixture of fluorine and nitrogen gases, followed by treatment with triethylamine .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yields and purity. The choice of method depends on the desired application and the availability of starting materials. The direct fluorination method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines .

Scientific Research Applications

6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol is unique due to its specific structural arrangement, which imparts distinct physicochemical properties. The presence of both the trifluoromethyl group and the pyridin-3-ol moiety contributes to its high reactivity and versatility in various chemical reactions .

Properties

IUPAC Name

6-[3-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(17)7-16-11/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWKZKMFHCAKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692678
Record name 6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261626-60-1
Record name 6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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